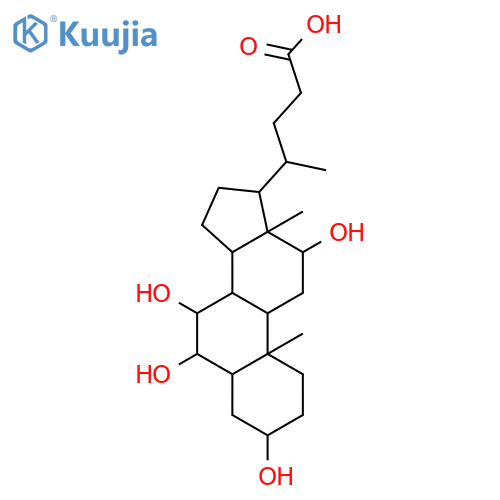Cas no 140852-41-1 (3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid)

140852-41-1 structure
商品名:3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid
CAS番号:140852-41-1
MF:C24H40O6
メガワット:424.570808410645
CID:101983
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid 化学的及び物理的性質
名前と識別子
-
- Cholan-24-oic acid,3,6,7,12-tetrahydroxy-, (3a,5b,6b,7b,12b)-
- 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid
- (3alpha,5beta,6beta,7beta,12beta)-3,6,7,12-tetrahydroxycholan-24-oic acid
- 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid
- COCMFMBNEAMQMA-XEGXWRQYSA-N
- (3a,5b,6b,7b,12b)-3,6,7,12-tetrahydroxy-Cholan-24-oic acid
-
- インチ: InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)
- InChIKey: COCMFMBNEAMQMA-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(C1CCC2C3C(O)C(O)C4CC(CCC4(C)C3CC(O)C12C)O)C)=O
計算された属性
- せいみつぶんしりょう: 424.2826
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- ひょうめんでんか: 0
- 互変異性体の数: 9
じっけんとくせい
- PSA: 118.22
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T295955-25mg |
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid |
140852-41-1 | 25mg |
$ 23000.00 | 2023-09-06 | ||
| TRC | T295955-0.5mg |
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid |
140852-41-1 | 0.5mg |
$ 340.00 | 2022-06-02 | ||
| TRC | T295955-5mg |
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid |
140852-41-1 | 5mg |
$3284.00 | 2023-05-17 | ||
| TRC | T295955-.5mg |
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid |
140852-41-1 | 5mg |
$414.00 | 2023-05-17 |
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
140852-41-1 (3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid) 関連製品
- 81-25-4(Cholic acid)
- 83-44-3(Deoxycholic acid)
- 112076-61-6(Deoxycholic acid-d)
- 459789-99-2(Obeticholic acid)
- 474-25-9(Chenodeoxycholic acid)
- 128-13-2(Ursodeoxycholic acid)
- 434-13-9(Lithocholic acid)
- 132465-11-3(CDC)
- 83-49-8(Hyodeoxycholic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
